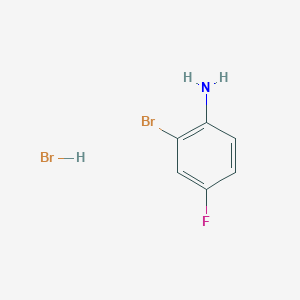
2-Bromo-4-fluoroaniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoroaniline hydrobromide is a chemical compound that is widely used in scientific research. It is a derivative of aniline and is often used as a reagent in organic synthesis. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and analytical chemistry. In
Mechanism Of Action
The mechanism of action of 2-Bromo-4-fluoroaniline hydrobromide is not well understood. However, it is believed to act as a nucleophile and can undergo substitution reactions with various electrophiles. The compound can also undergo oxidation and reduction reactions, making it a versatile reagent in organic synthesis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Bromo-4-fluoroaniline hydrobromide are not well studied. However, the compound has been found to be relatively non-toxic and has low acute toxicity. It is not considered to be a carcinogen or mutagen.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Bromo-4-fluoroaniline hydrobromide is its versatility as a reagent in organic synthesis. It can be used in the preparation of various heterocyclic compounds, making it a valuable tool for medicinal and agrochemical research. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-Bromo-4-fluoroaniline hydrobromide. One area of interest is the development of new synthetic routes for the compound, which could improve its yield and purity. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new synthetic strategies and applications. Additionally, the compound's potential as a starting material for the synthesis of new biologically active molecules is an area of interest for future research.
Synthesis Methods
The synthesis of 2-Bromo-4-fluoroaniline hydrobromide involves the reaction of 2-bromo-4-fluoroaniline with hydrobromic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield. This method is straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
2-Bromo-4-fluoroaniline hydrobromide is used extensively in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. The compound is also used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
properties
CAS RN |
146062-89-7 |
|---|---|
Product Name |
2-Bromo-4-fluoroaniline hydrobromide |
Molecular Formula |
C6H6Br2FN |
Molecular Weight |
270.92 g/mol |
IUPAC Name |
2-bromo-4-fluoroaniline;hydrobromide |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,9H2;1H |
InChI Key |
YJKLDPPBEIGNET-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Br)N.Br |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N.Br |
synonyms |
2-BROMO-4-FLUOROANILINE HYDROBROMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



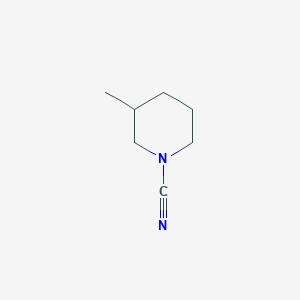
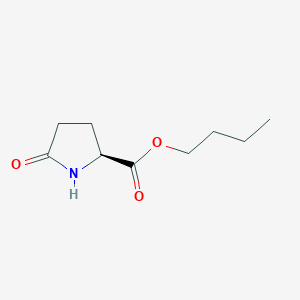
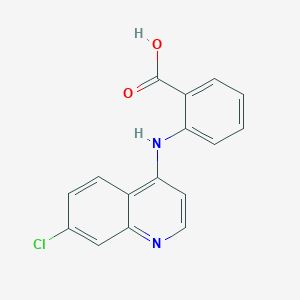
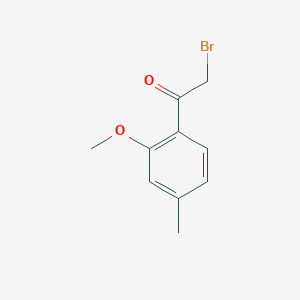
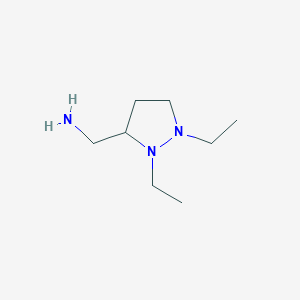
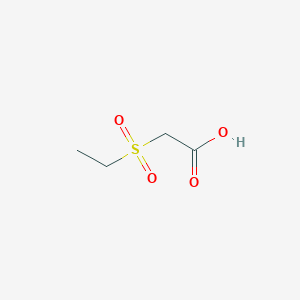


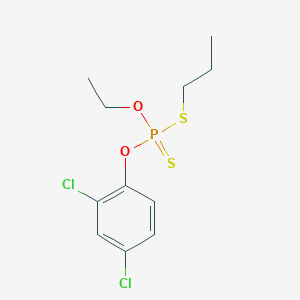
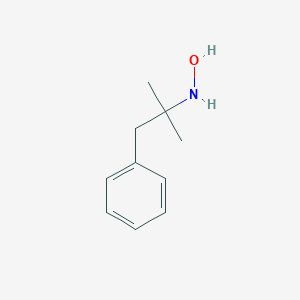
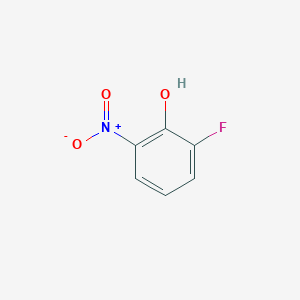
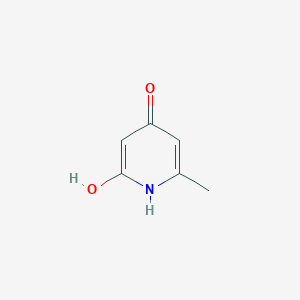
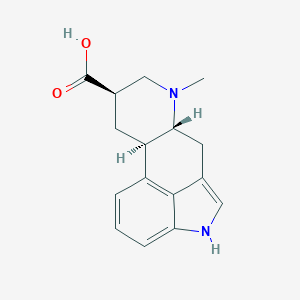
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)